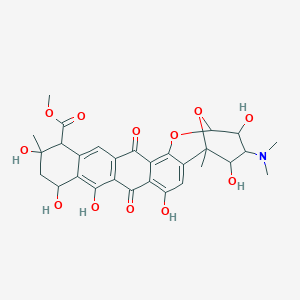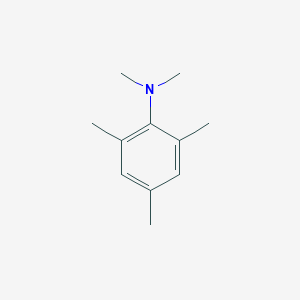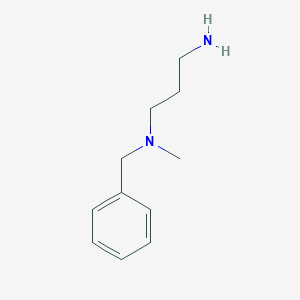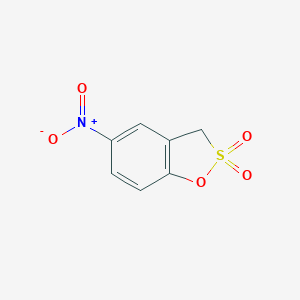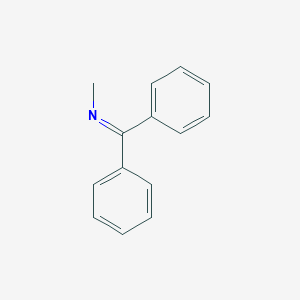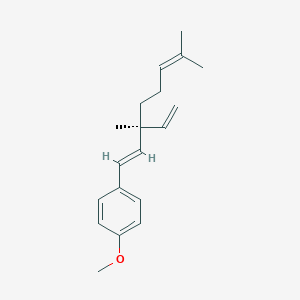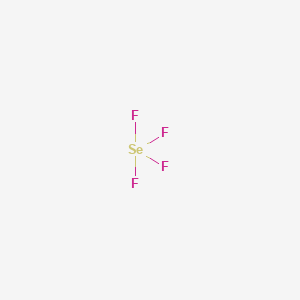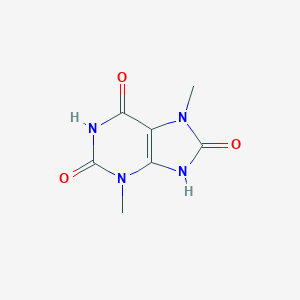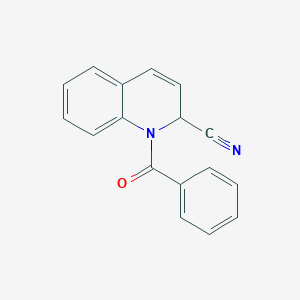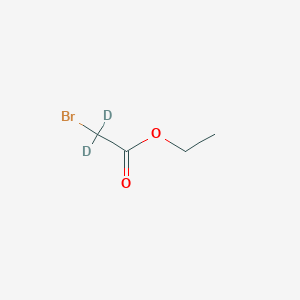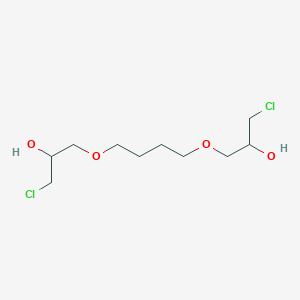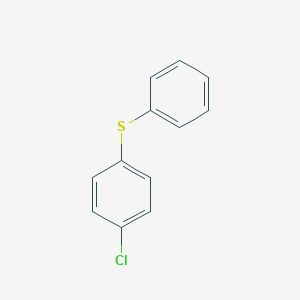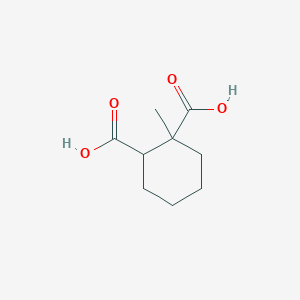
1-Methylcyclohexane-1,2-dicarboxylic acid
概要
説明
1-Methylcyclohexane-1,2-dicarboxylic acid (MCDCA) is a cyclic dicarboxylic acid that is commonly used in scientific research for its unique properties. It is synthesized through various methods and has been found to have significant biochemical and physiological effects.
作用機序
The mechanism of action of 1-Methylcyclohexane-1,2-dicarboxylic acid involves the inhibition of acetyl-CoA carboxylase. This enzyme is involved in the synthesis of fatty acids from acetyl-CoA. By inhibiting this enzyme, 1-Methylcyclohexane-1,2-dicarboxylic acid decreases the synthesis of fatty acids and increases the oxidation of fatty acids. This leads to a decrease in lipid accumulation and an increase in energy expenditure.
生化学的および生理学的効果
1-Methylcyclohexane-1,2-dicarboxylic acid has been found to have significant biochemical and physiological effects. It has been found to decrease lipid accumulation in various tissues, including the liver, adipose tissue, and muscle. It has also been found to increase energy expenditure and improve insulin sensitivity. 1-Methylcyclohexane-1,2-dicarboxylic acid has been shown to have potential therapeutic effects for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
実験室実験の利点と制限
1-Methylcyclohexane-1,2-dicarboxylic acid has several advantages for lab experiments. It is easy to synthesize and has a high purity. It is also stable under normal laboratory conditions. However, 1-Methylcyclohexane-1,2-dicarboxylic acid has some limitations. It has low solubility in water, which can make it difficult to use in aqueous solutions. It also has a short half-life in vivo, which can limit its therapeutic potential.
将来の方向性
There are several future directions for the use of 1-Methylcyclohexane-1,2-dicarboxylic acid in scientific research. One direction is the development of 1-Methylcyclohexane-1,2-dicarboxylic acid analogs with increased solubility and longer half-lives. Another direction is the investigation of the therapeutic potential of 1-Methylcyclohexane-1,2-dicarboxylic acid for metabolic disorders in humans. Additionally, the use of 1-Methylcyclohexane-1,2-dicarboxylic acid in combination with other drugs or therapies could lead to improved therapeutic outcomes.
科学的研究の応用
1-Methylcyclohexane-1,2-dicarboxylic acid has been used in various scientific research applications, including the study of lipid metabolism, the regulation of gene expression, and the treatment of metabolic disorders. 1-Methylcyclohexane-1,2-dicarboxylic acid has been found to inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis. This inhibition leads to a decrease in lipid synthesis and an increase in fatty acid oxidation. 1-Methylcyclohexane-1,2-dicarboxylic acid has also been found to regulate the expression of various genes involved in lipid metabolism and glucose homeostasis.
特性
CAS番号 |
13185-53-0 |
|---|---|
製品名 |
1-Methylcyclohexane-1,2-dicarboxylic acid |
分子式 |
C9H14O4 |
分子量 |
186.2 g/mol |
IUPAC名 |
1-methylcyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-9(8(12)13)5-3-2-4-6(9)7(10)11/h6H,2-5H2,1H3,(H,10,11)(H,12,13) |
InChIキー |
PMUPSYZVABJEKC-UHFFFAOYSA-N |
SMILES |
CC1(CCCCC1C(=O)O)C(=O)O |
正規SMILES |
CC1(CCCCC1C(=O)O)C(=O)O |
その他のCAS番号 |
13185-53-0 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

